![molecular formula C14H13N5O2 B2360636 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 942008-50-6](/img/structure/B2360636.png)

2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

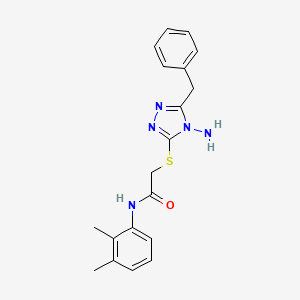

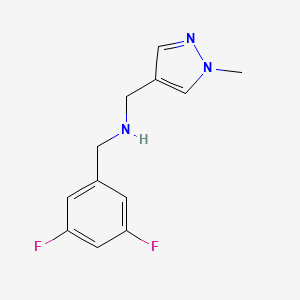

1H-Pyrazolo[3,4-b]pyridines present two possible tautomeric forms: the 1H- and 2H-isomers . They have been the subject of more than 5500 references, including 2400 patents .

Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, has been achieved from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis

These compounds can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the substituents present at positions N1, C3, C4, C5, and C6 .Scientific Research Applications

Coordination Complexes and Antioxidant Activity

- Research on pyrazole-acetamide derivatives, including compounds structurally similar to the specified chemical, has led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as demonstrated through various in vitro methods like DPPH, ABTS, and FRAP tests (Chkirate et al., 2019).

Synthesis of Isoxazolines and Isoxazoles

- The compound's derivatives have been used in the synthesis of isoxazolines and isoxazoles. This involves the preparation of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and their subsequent conversion through cycloaddition reactions (Rahmouni et al., 2014).

Antimicrobial Activity

- Synthesis of new heterocycles incorporating antipyrine moiety using derivatives of the specified compound has been studied. These heterocycles are evaluated for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Bondock et al., 2008).

Pyrazolo[3,4-d]pyrimidines in Chemical and Pharmacological Research

- The derivatives of this compound have been used in the preparation of pyrazolo[3,4-d]pyrimidines, which are expected to possess significant chemical and pharmacological activities. This indicates potential applications in the field of medicinal chemistry (Al-Afaleq & Abubshait, 2001).

Antitumor Evaluation

- A series of derivatives of this compound have been synthesized and evaluated for their antitumor activity against human breast adenocarcinoma cell lines. This research suggests potential uses in the development of anticancer drugs (El-Morsy et al., 2017).

Translocator Protein Ligands

- Studies have explored the use of pyrazolo[3,4-d]pyridazine derivatives in developing translocator protein ligands. This research is significant for designing new anxiolytic and neuroprotective agents (Cappelli et al., 2011).

Dyes for Polyester Fabrics

- Pyridazine derivatives, including those structurally related to the specified compound, have been used to develop disperse dyes for polyester fibers, demonstrating applications in the textile industry (Deeb et al., 2014).

Amplifiers of Phleomycin

- The compound's derivatives have been investigated for their role as amplifiers of phleomycin against E. coli, suggesting potential in enhancing antibiotic efficacy (Brown et al., 1979).

Synthesis of Novel Bis-α,β-Unsaturated Ketones

- Novel bis-α,β-unsaturated ketones, along with other derivatives, have been synthesized using this compound, illustrating its versatility in organic synthesis (Altalbawy, 2013).

Future Directions

Mechanism of Action

Target of Action

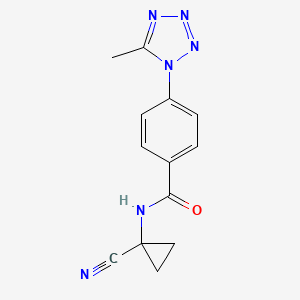

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation . The compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, leading to a significant alteration . Specifically, it causes cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for this compound . These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also displays moderate activity against HepG-2 with an IC50 range of (48–90 nM) .

Properties

IUPAC Name |

2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-9-11-7-16-19(10-5-3-2-4-6-10)13(11)14(21)18(17-9)8-12(15)20/h2-7H,8H2,1H3,(H2,15,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQLGBKQLLKOGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate](/img/structure/B2360562.png)

![2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2360563.png)

![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2360566.png)

![methyl 2-(8-(2-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2360571.png)

![Ethyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate](/img/structure/B2360572.png)

![1-(4-Fluorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2360573.png)

![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2360576.png)